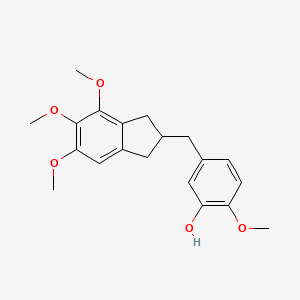
Tubulin polymerization-IN-49
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin polymerization-IN-49 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is a key component of the microtubule cytoskeleton in eukaryotic cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, which can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-49 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions
Tubulin polymerization-IN-49 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pH adjustments, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
Tubulin polymerization-IN-49 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of tubulin polymerization and microtubule dynamics.
Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting microtubule dynamics.
作用機序
Tubulin polymerization-IN-49 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets involved include tubulin itself and various signaling pathways that regulate cell division and apoptosis .
類似化合物との比較
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor used in the treatment of gout and familial Mediterranean fever.
Paclitaxel: A chemotherapeutic agent that stabilizes microtubules and prevents their depolymerization.
Vinblastine: Another chemotherapeutic agent that inhibits tubulin polymerization and disrupts microtubule dynamics.
Uniqueness
Tubulin polymerization-IN-49 is unique in its specific binding affinity and inhibitory potency compared to other tubulin polymerization inhibitors. Its distinct chemical structure allows for selective targeting of tubulin, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C20H24O5 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
2-methoxy-5-[(4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]phenol |
InChI |
InChI=1S/C20H24O5/c1-22-17-6-5-12(10-16(17)21)7-13-8-14-11-18(23-2)20(25-4)19(24-3)15(14)9-13/h5-6,10-11,13,21H,7-9H2,1-4H3 |
InChIキー |
JFHFHCHHHZDLER-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC2CC3=CC(=C(C(=C3C2)OC)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)
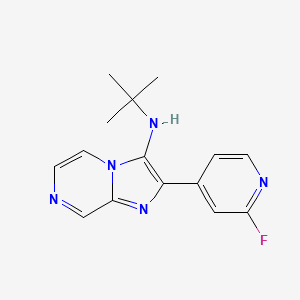


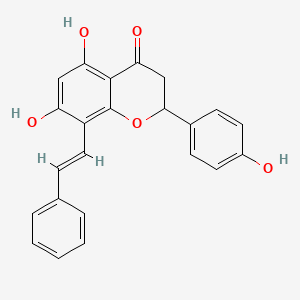
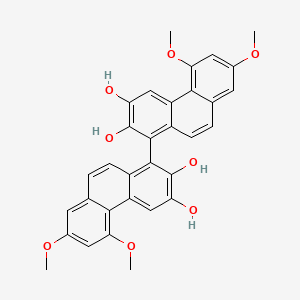
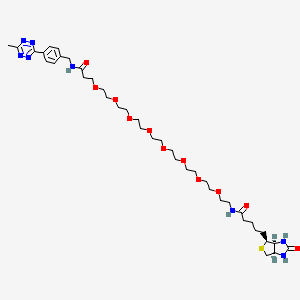
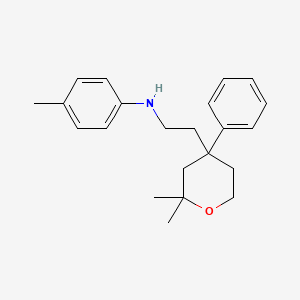
![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
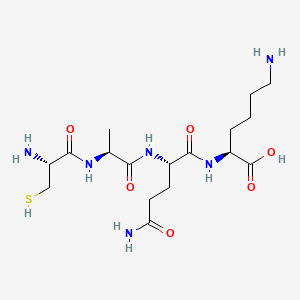
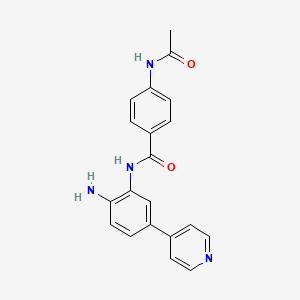
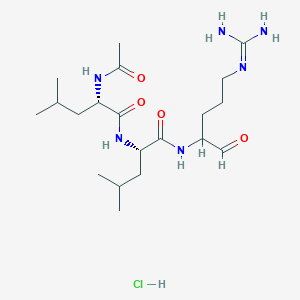

![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
